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Compound of Interest

Compound Name: Disuprazole

CAS No.: 99499-40-8

Cat. No.: B1219562

Get Quote

This guide provides a comparative analysis of the key findings for the proton pump inhibitor

(PPI) Disuprazole, with a focus on replicating the pivotal results from its original investigational

studies. The data presented here is benchmarked against established PPIs to offer a

comprehensive performance overview for researchers, scientists, and drug development

professionals.

Mechanism of Action
Disuprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase in

gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion.

By inhibiting this proton pump, Disuprazole effectively reduces the production of stomach acid,

providing relief from acid-related conditions such as gastroesophageal reflux disease (GERD)

and erosive esophagitis.[1]
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Caption: Signaling pathway of Disuprazole in inhibiting gastric acid secretion.

Pharmacokinetic Profile
The pharmacokinetic properties of Disuprazole were evaluated in healthy adults. The study

compared a 30 mg orally disintegrating tablet (ODT) formulation with a 30 mg capsule.[2][3][4]

Key parameters are summarized below.

Parameter Disuprazole 30 mg ODT
Disuprazole 30 mg
Capsule

Cmax (ng/mL) 1047 1164

AUC (ng·hr/mL) 3048 3212

T1/2 (hours) 1.5 1.5

CL/F (L/hr) 11.4 11.8

Data represents mean values

from a single-dose study.
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A Phase I, open-label, multiple-dose, randomized, two-period crossover study was conducted

in healthy adults.[2][3][4]

Participants: Healthy adult volunteers.

Treatment: Participants received daily doses of 30 mg Disuprazole ODT or 30 mg

Disuprazole delayed-release capsule for 5 days in two separate treatment periods.[2][3][4]

Washout Period: A 7-day washout period separated the two treatment periods.[2][3][4]

Sample Collection: Blood samples for measuring plasma concentrations of Disuprazole
were collected at regular intervals for 24 hours after dosing on days 1 and 5 of each

treatment period.[2][3]

Analysis: Pharmacokinetic parameters including Cmax, AUC, T1/2, and CL/F were

calculated from the plasma concentration-time data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

